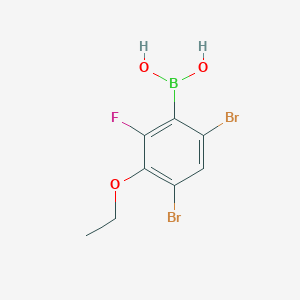

(4,6-Dibromo-3-ethoxy-2-fluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(4,6-dibromo-3-ethoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BBr2FO3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZILULJGJWGXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1Br)Br)OCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BBr2FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Overview

This method involves sequential halogenation and borylation starting from 4-ethoxy-2,3-difluorobromobenzene:

-

Grignard Reagent Formation : React 4-ethoxy-2,3-difluorobromobenzene with magnesium and iodine in THF at 0–60°C.

-

Boration : Treat the Grignard intermediate with trimethyl borate at -40–10°C.

-

Oxidation : Hydrolyze with hydrochloric acid, followed by hydrogen peroxide oxidation to yield the boronic acid.

Experimental Data

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Grignard Formation | 0–60°C, THF, 2 h | 90% | 94.7% |

| Boration | -30°C, trimethyl borate, 1 h | 88% | 95.2% |

| Oxidation | 15–50°C, H₂O₂, 30 min | 95% | 95.6% |

Advantages : High yield (>85%), scalable for industrial production.

Limitations : Requires strict temperature control to prevent side reactions.

Direct Lithiation-Borylation of Dibromobenzene Derivatives

Procedure Overview

This method employs lithiation of 1,3-dibromo-4-ethoxy-2-fluorobenzene followed by borylation:

-

Lithiation : Use n-butyllithium (-40°C) in THF with TMEDA.

-

Borylation : Add trimethyl borate at -30°C.

-

Acid Hydrolysis : Quench with HCl to isolate the boronic acid.

Experimental Data

| Parameter | Value |

|---|---|

| Lithiation Temperature | -40°C |

| Borylation Time | 1 h |

| Final Yield | 79–87% |

| Purity | 99.1–99.4% (HPLC) |

Optimization Notes :

-

Lower temperatures (-40°C) minimize α-elimination of the organolithium intermediate.

-

Cyclobutyl substrates show superior stability compared to cyclopentyl analogues.

Suzuki–Miyaura Coupling-Assisted Synthesis

Procedure Overview

This route leverages cross-coupling to introduce the boronic acid group:

-

Coupling Reaction : React 4,6-dibromo-3-ethoxy-2-fluorophenyl halide with bis(pinacolato)diboron using Pd catalysts.

-

Hydrolysis : Acidic hydrolysis of the boronic ester.

Representative Conditions

| Component | Detail |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1 mol%) |

| Base | K₃PO₄ (3 equiv) |

| Solvent | Dioxane/H₂O (3:1) |

| Temperature | 90°C, 12 h |

| Yield | 75–82% |

Key Considerations :

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Cost Efficiency |

|---|---|---|---|

| Grignard-Borylation | 85–90% | High | Moderate |

| Lithiation-Borylation | 79–87% | Medium | High |

| Suzuki Coupling | 75–82% | Low | Low |

Challenges and Mitigation Strategies

-

Deboronation :

-

Purification Difficulties :

Chemical Reactions Analysis

Types of Reactions

(4,6-Dibromo-3-ethoxy-2-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other types of reactions, including oxidation and substitution reactions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol) under inert atmosphere.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation can yield phenolic derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Research has indicated that boronic acids, including (4,6-Dibromo-3-ethoxy-2-fluorophenyl)boronic acid, exhibit antiviral properties. A study highlighted the synthesis of various boronic acid derivatives and their evaluation for antiviral activity against viruses such as Zika virus. The structure-activity relationship (SAR) revealed that modifications to the boronic acid structure significantly influenced antiviral potency, suggesting that this compound could be a candidate for further investigation in antiviral drug development .

1.2 Antimicrobial Properties

Another area of interest is the antimicrobial activity of boronic acids. Compounds structurally related to this compound have shown moderate to high efficacy against various bacterial strains. For example, studies have demonstrated that certain boronic acids can inhibit the growth of Escherichia coli and Candida albicans, indicating the potential for developing new antibacterial agents .

Organic Synthesis

2.1 Suzuki-Miyaura Coupling Reactions

this compound serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds and synthesizing complex organic molecules. For instance, its application in synthesizing biaryl compounds has been documented, showcasing its utility in creating diverse chemical libraries for pharmaceutical research .

Table 1: Summary of Suzuki Coupling Applications

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Biaryl Compounds | 33–46 | |

| Cross-Coupling | Aryl-Aryl Bonds | Moderate | |

| Synthesis of Analogs | Diverse Structures | Varied |

Material Science

3.1 Polymer Chemistry

Boronic acids are also explored in polymer chemistry due to their ability to form dynamic covalent bonds with diols, leading to the development of new materials with tailored properties. The incorporation of this compound into polymer matrices can enhance their mechanical strength and thermal stability, making them suitable for applications in coatings and composites .

3.2 Sensor Development

The unique electronic properties of boronic acids allow their use in sensor technologies. Research has indicated that functionalized boronic acids can be employed to develop sensors for detecting sugars and other biomolecules due to their selective binding properties . This application is particularly relevant in medical diagnostics and environmental monitoring.

Case Studies

Case Study 1: Antiviral Drug Development

A recent study synthesized a series of boronic acids, including this compound, and evaluated their inhibitory effects on viral replication. The results showed promising antiviral activity with specific structural modifications leading to enhanced potency against Zika virus .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial agents, derivatives of this compound were tested against various pathogens. The findings indicated significant inhibition against Bacillus cereus, with minimum inhibitory concentration values lower than some established antibiotics .

Mechanism of Action

The mechanism of action of (4,6-Dibromo-3-ethoxy-2-fluorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst. The presence of bromine, ethoxy, and fluorine substituents can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Key Observations :

- Ethoxy groups introduce electron-donating effects, modulating Lewis acidity and binding selectivity compared to methoxy or cyano analogues .

Electronic Properties and Acidity (pKa)

The pKa of boronic acids is critical for their reactivity and biological activity. Fluorine and bromine substituents exert opposing electronic effects:

- Fluorine : Electron-withdrawing inductive effects lower pKa, increasing Lewis acidity .

- Bromine : Moderately electron-withdrawing but less so than fluorine; may reduce boronate stabilization .

- Ethoxy : Electron-donating effects raise pKa, counteracting halogen-induced acidity .

Experimental data for similar compounds:

- 3-AcPBA (3-acetamidophenylboronic acid): pKa ~8.5, unsuitable for physiological applications due to high pH .

- 4-MCPBA (4-methylcarboxyphenylboronic acid): pKa ~8.7, similar limitations .

- Phenylboronic acid : pKa ~8.8 .

- Fluorinated analogues (e.g., 2-fluorophenylboronic acid): pKa ~7.5–8.0 .

Inference : The combination of 2-F, 4,6-Br, and 3-OEt in the target compound likely results in a pKa closer to physiological pH (~7.4), enhancing suitability for biomedical applications compared to 3-AcPBA or 4-MCPBA .

Antiproliferative Effects

Boronic acids with aromatic systems demonstrate anticancer activity via protease inhibition or transcription factor modulation . Notable examples:

- Phenanthren-9-yl boronic acid : IC50 = 0.225 µM (4T1 breast cancer cells) .

- 6-Hydroxynaphthalen-2-yl boronic acid : IC50 = 0.197 µM (4T1 cells) .

Comparison : The bromine and ethoxy groups in this compound may enhance DNA-binding or enzyme inhibition but could reduce solubility, limiting in vitro efficacy .

Enzyme Inhibition

Boronic acids are potent β-lactamase inhibitors. For example:

- Triazole-substituted boronic acids : Ki values comparable to phenylboronic acid but with improved MICs .

- Meta-substituted aryl boronic acids : IC50 = 20–30 µM against Streptococcus pneumoniae PBPs .

Inference : The target compound’s bromine substituents may sterically hinder enzyme binding, whereas the ethoxy group could improve selectivity for hydrophobic active sites.

Solubility and Stability

- Precipitation Risk : Analogues like pyren-1-yl boronic acid precipitate in culture media, complicating bioassays .

- Stability : Bromine substituents may slow protodeboronation compared to fluorinated analogues .

Notes

Biological Activity

(4,6-Dibromo-3-ethoxy-2-fluorophenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and applications based on diverse scientific literature.

Structural Characteristics

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biological molecules. The presence of bromine and fluorine substituents enhances its reactivity and selectivity towards specific targets.

The mechanism of action for boronic acids typically involves the formation of covalent complexes with proteins and enzymes. Specifically, this compound can interact with hydroxyl or amine groups in biological targets, leading to alterations in their function. This interaction can inhibit enzyme activity or modulate protein functions, impacting various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit serine proteases through reversible covalent bond formation at the active site.

- Modulation of Signaling Pathways : By interfering with protein functions, it can alter downstream signaling pathways that regulate cellular processes such as proliferation and apoptosis.

Table 1: Biological Activity Overview

Case Studies and Research Findings

- Antitumor Activity : A study investigated the antitumor properties of various boronic acids, including derivatives similar to this compound. Results indicated significant cytotoxicity against several cancer cell lines, suggesting potential therapeutic applications in oncology .

- Enzyme Interaction Studies : Research demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it was shown to bind to serine residues within proteases, preventing substrate access and thereby inhibiting their activity .

- Cellular Effects : Experiments using animal models revealed that administration of this compound resulted in altered gene expression profiles associated with apoptosis and cell cycle regulation. This highlights its potential role as a therapeutic agent in diseases characterized by dysregulated cell growth .

Applications in Research and Medicine

The unique properties of this compound make it a valuable tool for various applications:

- Drug Development : Its ability to selectively inhibit enzyme activity positions it as a candidate for developing new therapeutics targeting specific diseases.

- Chemical Biology Probes : The compound is utilized in research to study enzyme mechanisms and cellular processes due to its reversible binding properties.

- Material Science : Boronic acids are also explored for their potential in creating advanced materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.